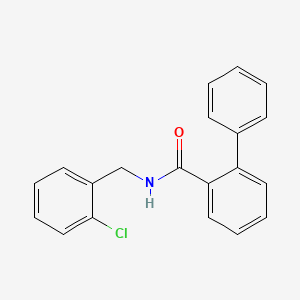

N-(2-chlorobenzyl)-2-biphenylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

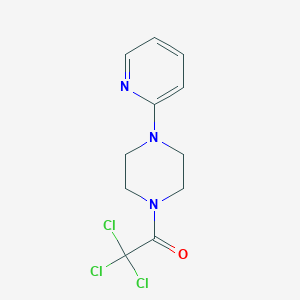

Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-2-biphenylcarboxamide” can be inferred from its name. It likely contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carbonyl group attached to an amine), and a 2-chlorobenzyl group (a benzyl group with a chlorine atom at the 2-position) .Scientific Research Applications

Antimicrobial Applications

“N-(2-chlorobenzyl)-2-biphenylcarboxamide” has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This compound has shown antimicrobial properties, particularly against Haemophilus influenzae, a common cause of bacterial infections in humans . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.0 μM .

Intermediate for Organic Chemicals, Pharmaceuticals, and Dyes

This compound is used as an intermediate in the production of various organic chemicals, pharmaceuticals, and dyes . It’s also used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Mechanism of Action

Biochemical Pathways

For instance, N-(2-chlorobenzyl)-substituted hydroxamate was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . The MEP pathway is a major branch point providing precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .

Pharmacokinetics

Studies on similar compounds suggest that the electronic nature or steric effect of the substituents in the phenyl moiety may influence the modification of n1-oxidation rate .

Result of Action

N-(2-chlorobenzyl)-substituted hydroxamate, a compound with a similar structure, was found to inhibit the growth of haemophilus influenzae .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of many chemical compounds .

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-19-13-7-4-10-16(19)14-22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQKHABKBUVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)

![3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)

![2-{4-[(2,5-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5788974.png)

![1-{[(2-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5788978.png)

![1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5788982.png)

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)

![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)